molecular formula C21H26O6 B074599 2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid CAS No. 1247-46-7

2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid

Cat. No.: B074599
CAS No.: 1247-46-7
M. Wt: 374.4 g/mol
InChI Key: UIYWWYIZBCCDGV-VVIDKITLSA-N
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Description

2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H26O6 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Estranes - Estrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-12(22)27-18-9-8-17(21(18,2)11-19(23)24)16-6-4-13-10-14(26-3)5-7-15(13)20(16)25/h5,7,10,16-18H,4,6,8-9,11H2,1-3H3,(H,23,24)/t16?,17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYWWYIZBCCDGV-VVIDKITLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C1(C)CC(=O)O)C2CCC3=C(C2=O)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@H]([C@]1(C)CC(=O)O)C2CCC3=C(C2=O)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924909
Record name [2-(Acetyloxy)-5-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methylcyclopentyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247-46-7
Record name 17beta-Acetoxy-3-methoxy-9-oxo-9,11-secoestra-1,3,5(10)-trien-11-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Acetyloxy)-5-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methylcyclopentyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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